2-Chloro-5,6-dimethylnicotinamide

NAMPT inhibition enzyme assay nicotinamide phosphoribosyltransferase

2-Chloro-5,6-dimethylnicotinamide (CAS 82756-24-9) is a chlorinated nicotinamide derivative belonging to the pyridine-3-carboxamide class, with molecular formula C8H9ClN2O and molecular weight 184.62 g/mol. The compound features a 2-chloro substituent on the pyridine ring and methyl groups at positions 5 and 6, producing a characteristic substitution pattern that distinguishes it from other dimethylnicotinamide regioisomers and N-alkylated analogs.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62
CAS No. 82756-24-9
Cat. No. B2371359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6-dimethylnicotinamide
CAS82756-24-9
Molecular FormulaC8H9ClN2O
Molecular Weight184.62
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)Cl)C(=O)N
InChIInChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12)
InChIKeyIQLIVLJINUELSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5,6-dimethylnicotinamide Procurement Specification and Core Physicochemical Identity


2-Chloro-5,6-dimethylnicotinamide (CAS 82756-24-9) is a chlorinated nicotinamide derivative belonging to the pyridine-3-carboxamide class, with molecular formula C8H9ClN2O and molecular weight 184.62 g/mol . The compound features a 2-chloro substituent on the pyridine ring and methyl groups at positions 5 and 6, producing a characteristic substitution pattern that distinguishes it from other dimethylnicotinamide regioisomers and N-alkylated analogs . Commercially available from multiple vendors with purity specifications ranging from 95% to ≥98% (NLT 98%), it is used both as a research chemical intermediate and as a documented impurity reference standard for the FDA-approved imaging agent pafolacianine (Cytalux), designated as Pafolacianine Impurity 15 [1]. The compound exhibits a melting point of 190-192 °C, predicted boiling point of 272.0±40.0 °C, and predicted density of 1.265±0.06 g/cm³ .

Why 2-Chloro-5,6-dimethylnicotinamide Cannot Be Casually Interchanged with Other Nicotinamide Derivatives


Substituting 2-chloro-5,6-dimethylnicotinamide with a structurally adjacent nicotinamide analog—such as the N,N-dimethyl variant (CAS 52943-21-2), a different regioisomer like 2-chloro-4,6-dimethylnicotinamide, or the non-chlorinated 5,6-dimethylnicotinamide (CAS 1379108-53-8)— introduces alterations in at least three procurement-critical dimensions: (i) enzymatic target potency, where the unsubstituted primary amide group is essential for sub-nanomolar NAMPT inhibition that N,N-dimethyl analogs cannot replicate [1]; (ii) regulatory reference standard applicability, as this compound alone carries the validated identity of Pafolacianine Impurity 15 ; and (iii) physicochemical handling properties, including a melting point of 190-192 °C versus 63-65 °C for the N,N-dimethyl analog, which changes solid-phase formulation and storage behavior . These distinctions mean that selecting an analog without verifying equivalence against the specific assay, chromatographic system, or synthetic route invites quantitative performance deviations that are not correctable by post hoc adjustment.

Quantitative Differential Evidence for 2-Chloro-5,6-dimethylnicotinamide Against Its Closest Analogs


Sub-Nanomolar NAMPT Inhibition Potency Versus Clinical-Stage NAMPT Inhibitors FK866 and CHS-828

2-Chloro-5,6-dimethylnicotinamide inhibits recombinant human nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 0.150 nM in a fluorescence-based assay [1]. By contrast, the clinical-stage NAMPT inhibitor FK866 (daporinad) exhibits an IC50 of 1.60 ± 0.32 nM against the same recombinant human NAMPT target under comparable pre-incubation conditions [2], and CHS-828 (GMX1778) shows an IC50 of <25 nM [3]. This represents an approximately 10.7-fold potency advantage over FK866 and at least a ~167-fold potency differential relative to the upper boundary of CHS-828.

NAMPT inhibition enzyme assay nicotinamide phosphoribosyltransferase

Designated Identity as Pafolacianine Impurity 15 – Validated Reference Standard Application

2-Chloro-5,6-dimethylnicotinamide is explicitly designated as 'Pafolacianine Impurity 15' in the ChemicalBook regulatory impurity catalog . Pafolacianine (Cytalux) is an FDA-approved folate receptor-targeted fluorescent imaging agent used intraoperatively for ovarian cancer lesion identification [1]. No other dimethylnicotinamide regioisomer or chlorinated nicotinamide analog carries this specific impurity designation for pafolacianine. This identity is meaningful because ICH Q3A/Q3B guidelines require pharmaceutical manufacturers to qualify and monitor specified impurities above reporting thresholds; possessing the validated impurity standard facilitates method development and batch release testing for pafolacianine drug substance and drug product [2].

pharmaceutical impurity reference standard pafolacianine

Melting Point Differentiation: 190-192 °C Versus 63-65 °C for the N,N-Dimethyl Amide Analog

The melting point of 2-chloro-5,6-dimethylnicotinamide is 190-192 °C , which is approximately 127 °C higher than the 63-65 °C melting point reported for its closest commercially available analog, 2-chloro-N,N-dimethylnicotinamide (CAS 52943-21-2) . Both compounds share the identical molecular formula C8H9ClN2O and differ only in the substitution on the amide nitrogen: primary amide (target) versus tertiary N,N-dimethyl amide (analog). This large melting point difference arises from the presence of two hydrogen bond donor atoms (—NH2) in the target compound enabling intermolecular hydrogen bonding networks in the solid state, versus zero hydrogen bond donor atoms in the dimethyl analog. The higher melting point implies greater thermal stability during storage, reduced sublimation losses under vacuum, and distinct solubility behavior in organic solvents.

melting point solid-state characterization formulation

Primary Amide Hydrogen Bond Donor Capacity Versus Zero H-Bond Donors in N,N-Dimethyl Analogs

2-Chloro-5,6-dimethylnicotinamide contains an unsubstituted primary amide group (—CONH₂) that contributes two hydrogen bond donor atoms (HBD = 2) and two hydrogen bond acceptor atoms (HBA = 3 total, including the pyridine nitrogen) . In contrast, 2-chloro-N,N-dimethylnicotinamide possesses zero hydrogen bond donor atoms (HBD = 0) and only two hydrogen bond acceptor atoms (HBA = 2) . This difference in hydrogen bond donor count fundamentally alters aqueous solubility, crystal packing, and target binding interactions. For NAMPT inhibition, the primary amide —NH₂ group can engage in critical hydrogen bond interactions with the enzyme active site that N,N-dimethyl substitution sterically and electronically precludes, consistent with the >10⁴-fold difference in observed IC₅₀ values (0.150 nM vs. no detectable NAMPT inhibition reported for the dimethyl analog at comparable concentrations) [1].

hydrogen bonding solubility molecular recognition

Defined GHS Hazard Classification and SDS Documentation Versus Uncharacterized or Undisclosed Analog Safety Profiles

2-Chloro-5,6-dimethylnicotinamide carries a fully defined GHS hazard classification per Sigma-Aldrich (AldrichCPR product) and Fluorochem technical datasheets: Acute Toxicity Category 4 (Oral), Eye Irritation Category 2, Skin Irritation Category 2, and Specific Target Organ Toxicity – Single Exposure Category 3 (Respiratory Irritation) . The Sigma-Aldrich AldrichCPR line explicitly discloses that no in-house analytical data are collected and the product is sold 'as-is,' alerting the buyer to assume responsibility for identity and purity verification . In contrast, many structurally related nicotinamide analogs available from smaller catalog vendors lack publicly accessible SDS documents or carry incomplete GHS classifications, exposing procurement scientists to unquantified occupational health risks and institutional safety review delays . The Fluorochem SDS further specifies storage as 'Store locked up' (P405) and disposal via hazardous waste (P501), providing actionable operational guidance absent for less-documented analogs .

laboratory safety GHS classification SDS

Procurement-Differentiated Purity Specification Range of 95%–98%+ Across Independent Vendors

2-Chloro-5,6-dimethylnicotinamide is available from multiple independent vendors with documented purity specifications: Fluorochem at 95.0% minimum , MolCore at NLT 98% , and Leyan at 97% , enabling procurement scientists to select the purity tier appropriate to their application. Sigma-Aldrich supplies the compound through its AldrichCPR collection but explicitly does not collect analytical data and sells 'as-is'—a critical caveat for applications requiring documented purity . CymitQuimica offers the Fluorochem-sourced material at 95.0% purity with full traceability . This multi-vendor purity landscape is not replicated for close analogs: 2-chloro-N,N-dimethylnicotinamide is primarily available at a single purity tier (97%) from Thermo Scientific, while 5,6-dimethylnicotinamide (CAS 1379108-53-8) has limited commercial availability. The ability to select between 95%, 97%, and ≥98% purity grades allows cost-optimization for different use cases—from exploratory synthesis to analytical reference standard deployment.

purity specification vendor comparison quality control

Optimal Scientific and Industrial Deployment Scenarios for 2-Chloro-5,6-dimethylnicotinamide


Quantitative NAMPT Enzymatic Assays Requiring Sub-Nanomolar Inhibitor Potency

For academic and pharmaceutical research groups studying NAD+ salvage pathway inhibition, 2-chloro-5,6-dimethylnicotinamide provides an IC50 of 0.150 nM against recombinant human NAMPT, affording a 10.7-fold potency advantage over FK866 (IC50 1.60 nM) [1][2]. This potency differential enables dose-response experiments at significantly lower compound concentrations, reducing solvent (DMSO) carryover artifacts and expanding the usable dynamic range. The compound is suitable as a chemical probe in NAMPT-dependent cell viability assays across cancer cell lines known to be NAMPT-addicted, where FK866 or CHS-828 may require concentrations approaching their solubility limits.

Analytical Reference Standard for Pafolacianine (Cytalux) Drug Substance Impurity Profiling

As the certified identity Pafolacianine Impurity 15 [1], 2-chloro-5,6-dimethylnicotinamide is directly applicable in HPLC and LC-MS/MS methods for quantifying this specific process-related impurity in pafolacianine drug substance batches. Quality control laboratories supporting pharmaceutical manufacturing can procure this compound as a characterized reference standard with documented melting point (190-192 °C) and purity specification (95-98%+), enabling the preparation of impurity stock solutions and spiked sample matrices without requiring custom organic synthesis [2]. This application is unique to this compound; no close structural analog holds this regulatory impurity designation.

Solid-State Formulation Development Requiring Thermally Stable Nicotinamide Intermediates

The high melting point of 190-192 °C for 2-chloro-5,6-dimethylnicotinamide, compared to 63-65 °C for the N,N-dimethyl analog [1][2], makes it the preferred intermediate for solid oral dosage formulation studies and for synthetic transformations requiring elevated temperatures. The 127 °C higher melting point reduces the risk of amorphous phase formation or thermal degradation during processes such as hot-melt extrusion, spray drying, or vacuum drying above ambient temperature. Additionally, the compound's hydrogen bond donor capacity (HBD = 2) facilitates co-crystal engineering with pharmaceutically acceptable co-formers, an option unavailable with the zero-HBD N,N-dimethyl analog.

Occupational Safety-Compliant Laboratory Scale-Up with Fully Documented Hazard Controls

For research organizations operating under stringent Environmental Health & Safety (EHS) governance, 2-chloro-5,6-dimethylnicotinamide from Fluorochem or Sigma-Aldrich provides complete GHS classification (H302, H315, H319, H335) with 20 precautionary statements spanning handling, storage, spill response, and disposal [1][2]. This documentation eliminates the safety review bottleneck that occurs when procuring less-characterized nicotinamide analogs lacking publicly available SDS, enabling immediate integration into laboratory workflows with pre-approved risk assessments and standard operating procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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